2,5-DMMA
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13-2)7-10-8-11(14-3)5-6-12(10)15-4/h5-6,8-9,13H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBPMOXIPCTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388848 | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-43-3 | |
| Record name | 2,5-Dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54687-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-DMA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ENR33265E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: Quantitative Analysis of 2,5-DMMA in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethoxy-alpha-methylamphetamine (2,5-DMMA), also known as 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), is a substituted amphetamine with hallucinogenic properties.[1][2] As a compound of interest in forensic toxicology and clinical research, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of this compound in matrices such as plasma, urine, and amniotic fluid.[1][2][3] LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques like gas chromatography-mass spectrometry (GC-MS) for complex biological samples.[1]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Methodology
1. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed for sample clean-up and concentration of the analyte.[3][4]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 10).[3]
-
Sample Loading: Mix 0.5 mL of the biological sample (e.g., plasma, urine) with 0.5 mL of 25 mM ammonium acetate buffer (pH 10) and an appropriate amount of internal standard (e.g., this compound-d3). Load the mixture onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interfering substances.[3]
-
Elution: Elute the analyte and internal standard with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.[3]
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient Elution:
-
Start at 10% B.
-
Linearly increase to 90% B over 6 minutes.
-
Hold at 90% B for 1.5 minutes.
-
Return to 10% B in 0.1 minutes and re-equilibrate for 4.9 minutes.[3]
-
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and its internal standard. The mass spectrum of 2,5-DMA is characterized by a base peak at m/z 44 (imine fragment) and fragments at m/z 151/152 (dimethoxybenzyl cation/radical cation).[5]
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in ESI+ mode.
Quantitative Data
The following table summarizes the quantitative performance parameters that can be expected from a validated LC-MS/MS method for this compound in various biological matrices.
| Biological Matrix | Limit of Quantification (LOQ) | Reference |
| Plasma | 10.0 ng/mL | [2] |
| Urine | 4.0 - 10.0 ng/mL | [2] |
| Hair | 0.01 - 0.18 ng/mg | [2] |
| Amniotic Fluid | 20.0 ng/mL | [2] |
| Oral Fluid | 9.5 ng/mL | [2] |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at various concentrations.
-
Spike blank biological matrix with the working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a stock solution of the internal standard (e.g., this compound-d3) at 1 mg/mL in methanol and a working solution at an appropriate concentration.
Protocol 2: Sample Analysis
-
Thaw frozen biological samples, calibration standards, and QC samples at room temperature.
-
Vortex mix the samples.
-
To 0.5 mL of each sample, add a fixed volume of the internal standard working solution.
-
Proceed with the Solid-Phase Extraction protocol as described in the Methodology section.
-
Transfer the reconstituted samples to autosampler vials.
-
Inject the samples into the LC-MS/MS system.
-
Acquire data using the specified LC and MS/MS conditions.
Protocol 3: Data Analysis
-
Integrate the chromatographic peaks for the analyte and internal standard using the instrument's software.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of this compound in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
The results for the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration) for the analytical run to be considered valid.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in various biological matrices. The detailed sample preparation and analytical protocols can be readily implemented in a laboratory setting for routine analysis in clinical and forensic toxicology.
References
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for quantifying 2,5-DMMA in brain tissue
An Application Note and Protocol for the Quantification of 2,5-Dimethoxy-alpha-methylphenethylamine (2,5-DMMA) in Brain Tissue.
Introduction
2,5-Dimethoxy-alpha-methylphenethylamine (this compound) is a substituted phenethylamine (B48288) compound. As a structural analog of other psychoactive amphetamines, it is studied for its interaction with neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576) pathways.[1] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, understanding its distribution within the central nervous system, and elucidating its neuropharmacological profile. This document provides detailed protocols for the quantification of this compound in brain tissue using two robust and widely adopted analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These confirmatory methods are essential for specific and sensitive qualitative and quantitative analysis.[2]
General Laboratory Workflow
The overall process for analyzing this compound in brain tissue involves several key stages, from sample collection to final data analysis. The workflow is designed to ensure the integrity of the sample and the accuracy of the quantitative results.
Caption: General experimental workflow for this compound quantification in brain tissue.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar analytes like amphetamines, a derivatization step is typically required to increase volatility and improve chromatographic performance.[3][4] Quantification is often performed in the selective ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., D-amphetamine or a deuterated analog of this compound[5][6]
-
Reagent Grade Solvents: Toluene (B28343), n-chlorobutane, Methanol (B129727), Ethyl Acetate[5][7]
-
Derivatizing Agent: Trifluoroacetic anhydride (B1165640) (TFAA) or Heptafluorobutyric anhydride (HFBA)[4][5]
-
Buffers: 1M Sodium Hydroxide (B78521) (NaOH), Ammonium (B1175870) Hydroxide[4][7]
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Sodium Sulfate
-
High-purity Nitrogen gas
2. Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard in methanol.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution with methanol to create a series of working solutions. A typical calibration range might be 10-500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution.
3. Sample Preparation
-
Homogenization: Weigh a portion of the brain tissue (e.g., 100-200 mg) and homogenize it in 4 volumes of ice-cold PBS (e.g., 1:4 w/v).
-
Fortification: To a 1 mL aliquot of the brain homogenate, add a known amount of the Internal Standard.
-
Alkalinization: Add 200 µL of 1M NaOH or ammonium hydroxide to raise the pH > 10.[4][7] This converts the amphetamine salt to its free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent like toluene or n-chlorobutane.[5][7] Vortex vigorously for 10-15 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: Reconstitute the dry residue in 50 µL of ethyl acetate (B1210297) and add 25 µL of TFAA.[5] Cap the vial and heat at 70-95°C for 20 minutes.[4]
-
Final Evaporation: Evaporate the derivatizing agent and solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the final residue in 50-100 µL of ethyl acetate for injection into the GC-MS.
4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC or equivalent with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM). Characteristic ions for the derivatized this compound and IS should be determined by analyzing a high-concentration standard in full scan mode first. For a related compound, 2C-T-7, characteristic ions were m/z 226, 255, and 183.[7]
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers high sensitivity and specificity for quantifying compounds in complex biological matrices, often with simpler sample preparation and without the need for derivatization.[3][8] The technique separates the analyte chromatographically before detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing two levels of mass filtering for exceptional selectivity.[9]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound (this compound-d3)
-
HPLC or LC-MS grade solvents: Acetonitrile (B52724), Methanol, Water
-
Additives: Formic acid, Ammonium formate
-
Homogenization Buffer: Deionized water or PBS
-
Syringe filters (0.22 µm)
2. Preparation of Standards
-
Prepare stock, calibration, and QC standards as described for the GC-MS method, using a suitable solvent like 50:50 methanol:water. A typical calibration curve might range from 0.5 to 200 ng/mL.[10]
3. Sample Preparation
-
Homogenization: Weigh a portion of the brain tissue (e.g., 100 mg) and homogenize in 3-4 volumes of deionized water.
-
Fortification: To a 100 µL aliquot of the brain homogenate, add a known amount of the Internal Standard.
-
Protein Precipitation (PPT): Add 300-400 µL of ice-cold acetonitrile (or methanol) containing the IS.[9] This high ratio of organic solvent denatures and precipitates matrix proteins.
-
Vortex & Centrifuge: Vortex the mixture for 2-5 minutes, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or vial.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under nitrogen and reconstitute in a smaller volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UHPLC system (e.g., Waters Acquity, Agilent 1290).
-
Column: Reversed-phase column (e.g., C18 or Pentafluorophenyl (PFP), 50-100 mm x 2.1 mm, <3 µm particle size).[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water or 3 mM Ammonium Formate in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent ion) and at least two product ions (daughter ions) for both this compound and the IS must be optimized by direct infusion of a standard solution.
Data Presentation and Method Validation
Method validation is essential to ensure that the analytical procedure is reliable, reproducible, and suitable for its intended purpose.[12][13] Key validation parameters should be assessed according to regulatory guidelines.[3][14]
Table 1: Comparison of Typical Performance Characteristics for Amphetamine Quantification
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Typical Matrix | Brain, Blood, Urine | Brain, Plasma, Oral Fluid | [5][7][9] |
| Sample Prep | LLE, Derivatization | PPT, SPE | [5][9] |
| LOD (Limit of Detection) | 5 - 10 ng/mL | < 2 ng/mL | [7][9] |
| LOQ (Limit of Quantitation) | 10 - 20 ng/mL | 0.5 - 5 ng/mL | [7][9] |
| Linearity Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL | [5][10] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [11][15] |
| Precision (%RSD) | < 15% | < 15% | [11][15] |
| Recovery | > 85% | > 80% | [5][16] |
Note: The values presented are typical for amphetamine-class compounds in biological matrices and may vary for this compound. The LOD/LOQ for 2C-T-7 in blood by GC-MS were 6.0 and 15.6 ng/mL, respectively.[7] For general amphetamines by LC-MS/MS, LODs of 2 ng/mL or better have been achieved.[9]
Neuropharmacological Context: 5-HT₂ₐ Receptor Signaling
This compound and related phenethylamines are known to exert their primary psychoactive effects through agonism at the serotonin 2A (5-HT₂ₐ) receptor.[17][18] This receptor is coupled to the Gq alpha subunit, initiating a well-characterized intracellular signaling cascade that leads to neuronal excitation.
Caption: 5-HT₂ₐ receptor Gq-PLC signaling pathway activated by this compound.
References
- 1. This compound (2,5-Dimethoxymethamphetamine) [myskinrecipes.com]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benthamopen.com [benthamopen.com]
- 5. A sensitive method for determining levels of [-]-2,5,-dimethoxy-4-methylamphetamine in the brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rr-americas.woah.org [rr-americas.woah.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. communities.springernature.com [communities.springernature.com]
Troubleshooting & Optimization
refining purification techniques for high-purity 2,5-DMMA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 2,5-dimethoxyamphetamine (B1679032) (2,5-DMMA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis | Incomplete reaction; side reactions due to improper temperature control; loss of product during work-up. | Ensure starting materials are pure and dry. Monitor reaction temperature closely. Optimize reaction time. During work-up, ensure complete extraction of the product. |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of impurities (e.g., unreacted starting materials, by-products); residual solvent. | Purify the crude product using acid-base extraction to remove neutral and acidic impurities. Attempt recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum. |
| Discolored Product (Yellow to Brown) | Impurities from the synthesis, particularly from the nitrostyrene (B7858105) reduction or oxidation of the amine. | Perform an activated carbon treatment during recrystallization. Purify via column chromatography. |
| Low Purity After Recrystallization | Inappropriate solvent choice; cooling the solution too quickly; insufficient washing of crystals. | Select a solvent in which this compound hydrochloride has high solubility at elevated temperatures and low solubility at low temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Multiple Spots on TLC Plate After Purification | Incomplete purification; presence of isomeric impurities or degradation products. | Re-purify the product using the same or a different method (e.g., repeat recrystallization, perform column chromatography). Analyze the impurities by techniques like GC-MS or NMR to identify them and optimize the purification strategy. |
| Poor Separation During Column Chromatography | Incorrect solvent system (eluent); column overloading; improper column packing. | Perform TLC analysis to determine the optimal eluent system for separation. Do not exceed the recommended sample load for the column size. Ensure the column is packed uniformly to avoid channeling. |
| Formation of Emulsion During Acid-Base Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel to mix the layers instead of shaking vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or waiting for the layers to separate over time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. If synthesizing from 2,5-dimethoxybenzaldehyde (B135726) and nitroethane to form the nitrostyrene intermediate, unreacted starting materials may be present. During the reduction of the nitrostyrene, by-products can include the corresponding oxime and hydroxylamine. Incomplete hydrolysis of intermediates from certain synthetic routes can also lead to impurities.[1]
Q2: What is the recommended general procedure for purifying crude this compound?
A2: A common and effective method is acid-base extraction followed by recrystallization. The crude freebase is dissolved in a nonpolar organic solvent and washed with an aqueous basic solution to remove acidic impurities. The freebase is then extracted into an acidic aqueous solution, leaving non-basic organic impurities behind. The aqueous layer is then basified, and the purified freebase is extracted back into an organic solvent. After drying and evaporating the solvent, the freebase can be converted to its hydrochloride salt and recrystallized to high purity.
Q3: Which solvents are suitable for the recrystallization of this compound hydrochloride?
Q4: How can I confirm the purity of my final this compound product?
A4: Purity should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for impurities. For quantitative analysis and to confirm the structure, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]
Q5: My purified this compound hydrochloride is slightly off-white. Is this acceptable?
A5: While a pure compound should ideally be a white crystalline solid, a slight off-white color may not necessarily indicate significant impurity. However, it is best to analyze the sample using the techniques mentioned in Q4 to determine the purity level and the nature of the colored impurity. If the purity is not satisfactory, further purification, such as another recrystallization perhaps with charcoal treatment, may be necessary.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of Crude this compound Freebase
Objective: To remove acidic and neutral impurities from the crude synthesis product.
Methodology:
-
Dissolve the crude this compound freebase in a non-polar organic solvent such as dichloromethane (B109758) (DCM) or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous sodium hydroxide (B78521) solution (e.g., 1 M NaOH) and gently invert the funnel several times to mix. Allow the layers to separate and discard the aqueous (upper) layer. Repeat this wash step.
-
Add an equal volume of a dilute aqueous hydrochloric acid solution (e.g., 1 M HCl) to the organic layer. Mix gently. The this compound will be protonated and move into the aqueous (upper) layer.
-
Separate and collect the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
In a clean separatory funnel, carefully add a concentrated aqueous sodium hydroxide solution to the acidic aqueous layer until the pH is strongly basic (pH > 12), which will precipitate the freebase.
-
Extract the this compound freebase into a fresh portion of the organic solvent. Repeat the extraction two more times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound freebase.
Protocol 2: Recrystallization of this compound Hydrochloride
Objective: To obtain high-purity crystalline this compound HCl.
Methodology:
-
Dissolve the purified this compound freebase in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise until precipitation of the hydrochloride salt is complete.
-
Collect the crude this compound HCl by vacuum filtration and wash with a small amount of cold solvent.
-
To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent, such as ethanol (B145695) or isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
troubleshooting unexpected results in 2,5-DMMA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethoxymethamphetamine (2,5-DMMA) and related compounds.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, analytical characterization, and in vitro/in vivo evaluation of this compound.
Troubleshooting this compound Synthesis
A plausible synthetic route to this compound involves the reductive amination of 2,5-dimethoxyphenylacetone. This guide focuses on troubleshooting this key step.
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the ketone and methylamine (B109427) may not favor the imine intermediate. Ensure anhydrous conditions, as water can hydrolyze the imine. A slightly acidic pH (around 4-5) can catalyze imine formation; consider adding a catalytic amount of a weak acid like acetic acid.[1] |
| Inactive Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common choices. Ensure the reagent is fresh and has been stored under appropriate anhydrous conditions. Consider testing the activity of the reducing agent on a known substrate. |
| Suboptimal pH for Reduction | If the pH is too low, the methylamine will be protonated and non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated. Maintain a pH in the range of 4-6 for the reduction step.[1] |
| Premature Reduction of Ketone | A highly reactive reducing agent might reduce the starting ketone before imine formation. Use a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone.[1] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent (e.g., methanol (B129727), dichloromethane). If solubility is an issue, consider a different solvent system. |
Issue: Presence of Impurities in the Final Product
| Potential Impurity | Identification and Removal |
| Unreacted 2,5-dimethoxyphenylacetone | Can be detected by TLC, GC-MS, or LC-MS. Purification by column chromatography or recrystallization of the final product as a salt (e.g., hydrochloride) should remove the starting material. |
| Hydroxylated Byproduct (Alcohol) | Formation of the corresponding alcohol can occur if the reducing agent is too strong. This can be identified by NMR and MS. Chromatographic separation is typically effective. |
| Over-alkylation Products (Tertiary Amine) | While less common with methylamine, it's a possibility. Characterize by MS. Careful control of stoichiometry (avoiding a large excess of the ketone) can minimize this. |
| Side-products from Starting Materials | Impurities in the starting 2,5-dimethoxyphenylacetone can carry through the synthesis. Ensure the purity of starting materials using appropriate analytical techniques before starting the reaction. |
Troubleshooting Analytical Characterization
Issue: Ambiguous Spectroscopic Data (NMR, MS)
| Potential Cause | Troubleshooting Steps |
| Sample Contamination | Residual solvent, grease, or impurities from the synthesis can complicate spectra. Ensure the sample is thoroughly dried and purified before analysis. |
| Incorrect Structure Assignment | Compare the obtained spectra with literature data for analogous compounds. Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. |
| Thermal Degradation in GC-MS | Some phenethylamines can degrade at high injector temperatures. If degradation is suspected, try a lower injector temperature or use LC-MS as an alternative. |
Troubleshooting In Vitro Assays
Issue: Inconsistent Results in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Poor Radioligand Quality | Ensure the radioligand has not degraded. Use a fresh batch or one that has been properly stored. |
| Incorrect Buffer Composition | pH, ionic strength, and presence of divalent cations can significantly affect binding. Use a validated and consistent buffer system. |
| Variable Protein Concentration | Inconsistent amounts of membrane preparation will lead to variable results. Perform a protein quantification assay (e.g., Bradford) on each batch of membranes and normalize the data. |
| High Nonspecific Binding | This can be caused by the radioligand sticking to the filter plates or tubes. Pre-soaking materials with polyethyleneimine (PEI) can reduce nonspecific binding. Test different filter materials. |
Issue: Low Signal or High Variability in Functional Assays (Calcium Mobilization, IP1 Accumulation)
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | If using transfected cells, verify the expression level of the 5-HT₂ₐ receptor via methods like Western blot or flow cytometry. |
| Cell Health Issues | Ensure cells are healthy, within a suitable passage number, and not confluent, which can alter receptor signaling. Check for mycoplasma contamination. |
| Suboptimal Assay Conditions | Optimize cell seeding density, stimulation time, and concentrations of assay components (e.g., dye, LiCl for IP1 assays). |
| Compound Cytotoxicity | At high concentrations, the test compound itself might be toxic to the cells, leading to a drop in signal. Perform a cell viability assay in parallel. |
Troubleshooting In Vivo Head-Twitch Response (HTR) Assay
Issue: No or Low Head-Twitch Response
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose | The dose-response curve for HTR can be an inverted U-shape. Test a wide range of doses to identify the optimal dose for inducing HTR.[2] |
| Poor Bioavailability | The compound may not be reaching the brain in sufficient concentrations. Consider different routes of administration (e.g., subcutaneous vs. intraperitoneal) or formulation vehicles. |
| Animal Strain/Sex Differences | Different mouse strains can exhibit varying sensitivity to psychedelics. Be consistent with the strain and sex of the animals used. |
| Habituation | Repeated testing in the same environment can lead to reduced responses. Ensure a sufficient washout period between tests and consider using different testing arenas. |
Issue: High Variability in HTR Counts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Scoring | If scoring manually, ensure observers are well-trained and blinded to the treatment groups. The use of automated detection systems can improve consistency. |
| Environmental Stressors | Noise, bright lights, and excessive handling can affect the animals' behavior. Maintain a consistent and low-stress testing environment.[3][4] |
| Individual Animal Differences | There will always be some inherent biological variability. Increasing the number of animals per group can help to increase statistical power. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected primary pharmacological targets of this compound?
A1: Based on its structural similarity to other 2,5-dimethoxyamphetamines, the primary pharmacological target of this compound is expected to be the serotonin (B10506) 5-HT₂ₐ receptor, where it likely acts as an agonist or partial agonist. It may also show activity at other serotonin receptor subtypes, such as 5-HT₂C and 5-HT₂B, as well as potentially other monoamine receptors and transporters at higher concentrations.
Q2: My compound shows high affinity for the 5-HT₂ₐ receptor in binding assays but low potency in functional assays. What could be the reason?
A2: This discrepancy can arise from several factors. Your compound might be a partial agonist, meaning it binds with high affinity but elicits a submaximal response compared to a full agonist. Alternatively, it could be an antagonist, binding to the receptor but not activating it. It is also possible that the specific signaling pathway measured in your functional assay (e.g., Gq-mediated IP1 accumulation) is not the primary pathway activated by your compound, a phenomenon known as biased agonism.
Q3: I am observing unexpected side effects in my animal studies that don't seem to be mediated by the 5-HT₂ₐ receptor. How can I investigate this?
A3: Unexpected in vivo effects could be due to off-target interactions. It is advisable to perform a broader receptor screening panel to identify other potential molecular targets of your compound. These off-target activities could be responsible for the observed side effects.
Q4: How can I ensure the purity and identity of my synthesized this compound?
A4: A combination of analytical techniques is essential for confirming the identity and purity of your compound. This should include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
-
Chromatography (HPLC or GC): To assess purity. A purity of >95% is generally required for in vitro and in vivo studies.
Section 3: Quantitative Data
The following tables summarize receptor binding affinities (Ki) and functional potencies (EC50) for 2,5-dimethoxyamphetamine (B1679032) derivatives at key serotonin receptors. Data for this compound itself is limited in the public domain, so data for structurally related and well-characterized analogs are provided for comparison.
Table 1: Receptor Binding Affinities (Ki, nM) of 2,5-Dimethoxyamphetamine Analogs
| Compound | 5-HT₂ₐ | 5-HT₂C | 5-HT₁ₐ | Reference |
| DOM | 533 | - | - | [5] |
| DOET | 137 | - | - | [5] |
| DOB | 59 | - | - | [5] |
| Various 4-alkoxy-2,5-dimethoxyamphetamines | 61 - 4400 | 270 - 10000 | >5100 | [6][7] |
Table 2: Functional Potency (EC50, nM) of 2,5-Dimethoxyamphetamine Analogs at the 5-HT₂ₐ Receptor
| Compound | Assay Type | EC₅₀ (nM) | Reference |
| DOM | IP-1 Accumulation | ~10-100 | [8] |
| Various 4-alkoxy-2,5-dimethoxyamphetamines | Calcium Mobilization/IP-1 | 2 - 990 | [6] |
| Various 4-alkyl-2,5-dimethoxyamphetamines | IP-1/Calcium/Arachidonic Acid Release | 1 - 56 | [9] |
Section 4: Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from 2,5-dimethoxyphenylacetone. Warning: This procedure should only be performed by qualified chemists in a properly equipped laboratory, adhering to all safety regulations.
-
Imine Formation: To a solution of 2,5-dimethoxyphenylacetone (1 equivalent) in methanol, add methylamine (a solution in methanol or ethanol, 1.5-2 equivalents). Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine. Quench the reaction by the slow addition of water.
-
Extraction: Adjust the pH to basic (pH > 11) with aqueous NaOH. Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming a salt (e.g., by bubbling HCl gas through an ethereal solution of the freebase) followed by recrystallization.
5-HT₂ₐ Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize cells or tissue expressing the 5-HT₂ₐ receptor in an appropriate ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay
This is a functional assay to measure Gq-coupled receptor activation.
-
Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor in a 96-well plate and grow to the desired confluency.
-
Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation. Add varying concentrations of the agonist (this compound).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response versus the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Head-Twitch Response (HTR) Assay in Mice
This in vivo assay is a behavioral proxy for psychedelic activity.
-
Animal Acclimation: House male C57BL/6J mice in the testing room for at least 60 minutes before the experiment to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Observation Period: Immediately after injection, place the mouse in an observation chamber (e.g., a clear cylindrical container). Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is not part of normal grooming behavior.
-
Scoring: HTR can be scored manually by a trained observer who is blind to the experimental conditions. Alternatively, automated systems using video tracking or a head-mounted magnet and a magnetometer can be used for more objective and high-throughput scoring.
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Section 5: Visualizations
Caption: A flowchart illustrating the key steps in a typical synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
- 5. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of 2,5-DMMA (DOM) and Structurally Related Psychoactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 2,5-Dimethoxy-4-methylamphetamine (2,5-DMMA), also known as DOM, with other potent psychoactive phenethylamines: 2,5-Dimethoxy-4-ethylamphetamine (DOET), 2,5-Dimethoxy-4-bromoamphetamine (DOB), and 2,5-Dimethoxy-4-iodoamphetamine (DOI). The information presented is intended for a scientific audience and focuses on quantifiable metrics, experimental methodologies, and the underlying molecular mechanisms of action.
Chemical Structures
The compounds discussed in this guide are all substituted phenethylamines, belonging to the DOx class of psychoactive substances. Their core structure is 2,5-dimethoxyamphetamine, with variations at the 4-position of the phenyl ring.
| Compound | R Group |
| This compound (DOM) | -CH₃ |
| DOET | -CH₂CH₃ |
| DOB | -Br |
| DOI | -I |
Quantitative Comparison of Receptor Interactions
The primary molecular target for the psychoactive effects of these compounds is the serotonin (B10506) 2A receptor (5-HT₂A). Their affinity (Ki) and functional potency (EC₅₀) at this and related serotonin receptors are critical indicators of their psychoactive profile. The data presented below has been compiled from various in vitro studies. It is important to note that absolute values can vary between different experimental setups.
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) |
| This compound (DOM) | 15 - 60.7 | 40 - 130 | ~1000 | 108 - 270 |
| DOET | 12 | 8.5 | ~9700 | 108 |
| DOB | 0.5 - 3.7 | 1.1 | ~1000 | 23 |
| DOI | 0.2 - 2.4 | 0.5 - 1.5 | ~1000 | 11 |
Note: Lower Ki and EC₅₀ values indicate higher binding affinity and functional potency, respectively. Data is aggregated from multiple sources and should be considered representative.
Psychoactive Effects and Duration
The subjective psychoactive effects of these compounds are dose-dependent and share similarities, including profound alterations in perception, cognition, and mood. However, there are notable differences in potency and duration of action.
| Compound | Typical Oral Dose Range (mg) | Onset of Effects | Duration of Effects | Key Subjective Effects |
| This compound (DOM) | 2 - 6 | 1 - 2 hours | 12 - 20 hours | Stimulation, euphoria, visual and auditory hallucinations.[1] |
| DOET | 2 - 6 | 1 - 3 hours | 14 - 20 hours | Similar to DOM, sometimes described as more "manageable". |
| DOB | 1 - 3 | 1 - 3 hours | 18 - 30 hours | Potent visual and auditory hallucinations, often with a significant stimulant component. |
| DOI | 1.5 - 3 | 1.5 - 3 hours | 16 - 30 hours | Intense visual and cognitive effects, sometimes described as more introspective than DOM or DOB.[2] |
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT₂A Receptor Affinity (Ki)
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human 5-HT₂A receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [¹²⁵I]DOI (specific activity ~2200 Ci/mmol).
-
Non-specific Binding Control: Ketanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: DOM, DOET, DOB, DOI dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well microplate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of 10 µM Ketanserin (for non-specific binding).
-
25 µL of serially diluted test compound.
-
-
Add 25 µL of [¹²⁵I]DOI (final concentration ~0.2 nM) to all wells.
-
Add 200 µL of the membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.
-
Incubation: Incubate the plates at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT₂A Receptor Functional Potency (EC₅₀)
This protocol describes a method to measure the functional potency of agonist compounds at the 5-HT₂A receptor by quantifying the accumulation of inositol phosphates, a downstream signaling product.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Assay Medium: DMEM supplemented with 1% dialyzed fetal bovine serum and 1 µCi/mL [³H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Test Compounds: DOM, DOET, DOB, DOI serially diluted in stimulation buffer.
-
Lysis Buffer: 0.1 M Formic acid.
-
Anion Exchange Columns: Dowex AG1-X8 (formate form).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate HEK293-5-HT₂A cells in 24-well plates.
-
Label the cells by incubating them for 18-24 hours in assay medium containing [³H]myo-inositol.
-
-
Assay Initiation:
-
Wash the cells twice with stimulation buffer.
-
Pre-incubate the cells with 450 µL of stimulation buffer for 15 minutes at 37°C.
-
-
Compound Stimulation:
-
Add 50 µL of the serially diluted test compounds to the wells.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Lysis and IP Extraction:
-
Terminate the stimulation by aspirating the medium and adding 1 mL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Transfer the lysates to anion exchange columns.
-
-
Separation and Quantification:
-
Wash the columns with water to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Synthesis Protocols
The following are generalized synthesis schemes for the production of DOM, DOET, DOB, and DOI, typically starting from 2,5-dimethoxytoluene (B1361827) or a related precursor. These procedures are for informational purposes only and should only be carried out by qualified professionals in a controlled laboratory setting.
General Synthesis Pathway
-
Formylation: Introduction of a formyl group at the 4-position of the precursor (e.g., 2,5-dimethoxytoluene) to yield the corresponding benzaldehyde (B42025).
-
Condensation: Henry reaction of the benzaldehyde with nitroethane to form the corresponding nitrostyrene (B7858105).
-
Reduction: Reduction of the nitrostyrene to the final amine product using a reducing agent such as lithium aluminum hydride (LAH).
Example: Synthesis of this compound (DOM)
A solution of 2,5-dimethoxy-4-methylbenzaldehyde (B127970) and nitroethane in glacial acetic acid is heated in the presence of ammonium acetate. The resulting nitrostyrene is then reduced, for example with lithium aluminum hydride in anhydrous tetrahydrofuran, to yield 2,5-Dimethoxy-4-methylamphetamine.
Note on Halogenated Analogues (DOB and DOI): The synthesis of DOB and DOI typically involves the bromination or iodination of a suitable precursor, such as 2,5-dimethoxyamphetamine.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway
The binding of an agonist like this compound to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal activity and the manifestation of psychoactive effects.
Caption: 5-HT₂A Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
